molecular formula C12H17BrOZn B14878441 4-n-HexyloxyphenylZinc bromide

4-n-HexyloxyphenylZinc bromide

Cat. No.: B14878441
M. Wt: 322.5 g/mol
InChI Key: NXYADQZWVFZOGW-UHFFFAOYSA-M
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Description

4-n-HexyloxyphenylZinc bromide is an organozinc compound with the molecular formula C12H17BrOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-HexyloxyphenylZinc bromide can be synthesized through the reaction of 4-n-Hexyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-n-HexyloxyphenylZinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are typically biaryl compounds or other complex organic molecules .

Scientific Research Applications

4-n-HexyloxyphenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-n-HexyloxyphenylZinc bromide involves its ability to act as a nucleophile in various chemical reactions. It can form carbon-carbon bonds through transmetalation processes, where the zinc atom transfers its organic group to a metal catalyst, such as palladium. This process is crucial in cross-coupling reactions, enabling the formation of complex organic structures .

Comparison with Similar Compounds

Similar Compounds

  • PhenylZinc bromide
  • 4-n-ButoxyphenylZinc bromide
  • 4-n-PentyloxyphenylZinc bromide

Comparison

4-n-HexyloxyphenylZinc bromide is unique due to its specific alkoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different solubility and stability properties, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C12H17BrOZn

Molecular Weight

322.5 g/mol

IUPAC Name

bromozinc(1+);hexoxybenzene

InChI

InChI=1S/C12H17O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h6-7,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

NXYADQZWVFZOGW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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